molecular formula C11H10ClN3O3 B5070145 2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride

2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride

Cat. No.: B5070145
M. Wt: 267.67 g/mol
InChI Key: UWMYYVKXEQTENE-UHFFFAOYSA-N
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Description

2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride is a synthetic organic compound that features both an imidazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where the imidazole ring is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt, which can be achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the ethanone moiety.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring or ethanone moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted imidazole or aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-3-yl)-1-(4-nitrophenyl)ethanone: Lacks the chloride ion, which might affect its solubility and reactivity.

    1-(4-nitrophenyl)-2-(1H-imidazol-3-yl)ethanone: Positional isomer with potentially different chemical properties.

    2-(1H-imidazol-3-ium-3-yl)-1-(4-aminophenyl)ethanone;chloride:

Uniqueness

The presence of both the imidazole ring and the nitrophenyl group, along with the chloride ion, makes 2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride unique in terms of its chemical properties and potential applications. The combination of these functional groups can lead to diverse reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3.ClH/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17;/h1-6,8H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMYYVKXEQTENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C[N+]2=CNC=C2)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride
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2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride
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2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride
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2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride
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2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride
Reactant of Route 6
2-(1H-imidazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;chloride

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